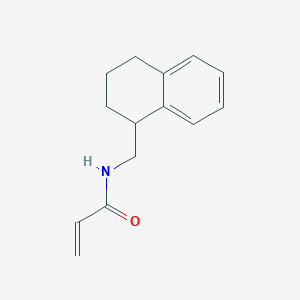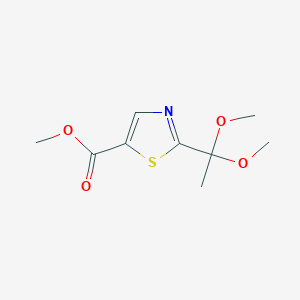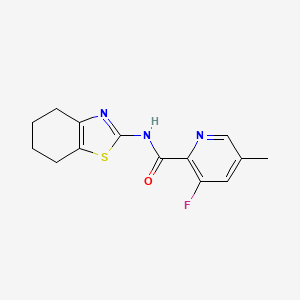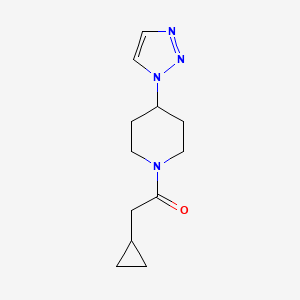
N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide, also known as THPVP, is a synthetic cathinone and a designer drug that has gained popularity in recent years. It belongs to the class of psychoactive substances that are being used for recreational purposes. The chemical structure of THPVP is similar to other psychoactive substances, such as amphetamines and cathinones, and it has been reported to have stimulant effects on the central nervous system.
作用機序
N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their effects on the central nervous system. The exact mechanism of action of N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide is not fully understood, but it is believed to involve the modulation of the activity of certain receptors in the brain.
Biochemical and Physiological Effects:
N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide has been reported to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of stress hormones, such as cortisol and adrenaline, which can lead to anxiety and agitation. N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide has also been reported to cause gastrointestinal disturbances, such as nausea and vomiting.
実験室実験の利点と制限
N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide has been used in laboratory experiments to investigate its effects on the central nervous system. It has been shown to have stimulant effects similar to other psychoactive substances, such as amphetamines and cathinones. However, one of the limitations of using N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide in laboratory experiments is that it is a designer drug and its purity and composition may vary between batches. This can make it difficult to replicate the results of experiments and to draw definitive conclusions about its effects.
将来の方向性
There are several future directions for research on N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide. One area of interest is the development of new psychoactive substances that have similar effects to N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide but with fewer side effects. Another area of interest is the investigation of the long-term effects of N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide on the central nervous system, particularly with regards to addiction and dependence. Additionally, more research is needed to understand the exact mechanism of action of N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide and to identify potential therapeutic applications.
合成法
The synthesis of N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide involves the reaction of 1-(2-naphthyl)propan-2-amine with acrylonitrile in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final product. The synthesis of N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide has been used in scientific research to investigate its effects on the central nervous system. It has been reported to have stimulant effects similar to other psychoactive substances, such as amphetamines and cathinones. Studies have shown that N-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)prop-2-enamide increases the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in mood, motivation, and reward.
特性
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-14(16)15-10-12-8-5-7-11-6-3-4-9-13(11)12/h2-4,6,9,12H,1,5,7-8,10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSXROLUSDHEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![17-[(Cyclopropylcarbonyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2525125.png)

![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2525131.png)

![N-(2,4-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2525134.png)
![Dimethyl 5-{bis[(4-chloroanilino)carbonyl]amino}-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate](/img/structure/B2525136.png)
![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B2525137.png)


![[1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine](/img/structure/B2525140.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2525144.png)